molecular formula C9H9NO2 B087146 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- CAS No. 13303-68-9

1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-

Cat. No.: B087146
CAS No.: 13303-68-9
M. Wt: 163.17 g/mol
InChI Key: BROIJIZBCLZVNK-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- typically involves the condensation of indole derivatives with aldehydes under specific conditions. One common method is the Knoevenagel condensation, where indole-3-carboxaldehyde reacts with malononitrile or ethyl cyanoacetate to form adduct products, followed by dehydration and cyclization reactions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- involves its interaction with specific molecular targets and pathways. It can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl group at the 2-position and the carboxaldehyde group at the 1-position make it a versatile intermediate for synthesizing various derivatives with potential therapeutic applications .

Properties

IUPAC Name

2-hydroxy-2,3-dihydroindole-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-6-10-8-4-2-1-3-7(8)5-9(10)12/h1-4,6,9,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROIJIZBCLZVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341845
Record name 2-hydroxy-2,3-dihydroindole-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13303-68-9
Record name 2-hydroxy-2,3-dihydroindole-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-
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1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-
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1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-
Reactant of Route 4
1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-
Reactant of Route 5
1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-
Reactant of Route 6
1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-

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